Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- is a complex organic compound that features a methanone group attached to a 5-bromo-1,3-benzodioxol-4-yl ring and a 5-isoquinolinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- typically involves multiple steps. One common method starts with the bromination of 1,3-benzodioxole to form 5-bromo-1,3-benzodioxole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with isoquinoline to yield the final product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- can undergo various types of chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (5-chloro-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
- Methanone, (5-fluoro-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
- Methanone, (5-iodo-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
Uniqueness
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
400786-36-9 |
---|---|
Molecular Formula |
C17H10BrNO3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
(5-bromo-1,3-benzodioxol-4-yl)-isoquinolin-5-ylmethanone |
InChI |
InChI=1S/C17H10BrNO3/c18-13-4-5-14-17(22-9-21-14)15(13)16(20)12-3-1-2-10-8-19-7-6-11(10)12/h1-8H,9H2 |
InChI Key |
WVSQGNPEHNPAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C(=O)C3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.